Cas no 2320173-08-6 (N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)
N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- F6571-2529
- AKOS040704775
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
- N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 2320173-08-6
-
- Inchi: 1S/C14H25N3O4S/c1-11-13(12(2)17(3)16-11)22(19,20)15-10-14(21-9-8-18)6-4-5-7-14/h15,18H,4-10H2,1-3H3
- InChI Key: SYFKNBCFPBXKJU-UHFFFAOYSA-N
- SMILES: S(C1C(C)=NN(C)C=1C)(NCC1(CCCC1)OCCO)(=O)=O
Computed Properties
- Exact Mass: 331.15657746g/mol
- Monoisotopic Mass: 331.15657746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 102Ų
N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6571-2529-2μmol |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2320173-08-6 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2529-5μmol |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2320173-08-6 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2529-10μmol |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2320173-08-6 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2529-20μmol |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2320173-08-6 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2529-1mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2320173-08-6 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2529-2mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2320173-08-6 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2529-3mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2320173-08-6 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2529-4mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2320173-08-6 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2529-5mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2320173-08-6 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2529-10mg |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2320173-08-6 | 10mg |
$118.5 | 2023-09-08 |
N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Comprehensive Overview of N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS No. 2320173-08-6)
The compound N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS No. 2320173-08-6) is a specialized sulfonamide derivative with a unique molecular structure that combines a cyclopentylmethyl group, a hydroxyethoxy side chain, and a trimethylpyrazole core. This configuration endows the molecule with distinct physicochemical properties, making it a subject of interest in pharmaceutical and agrochemical research. Its sulfonamide moiety is particularly noteworthy, as this functional group is often associated with bioactivity in medicinal chemistry.
In recent years, the scientific community has shown growing interest in sulfonamide-based compounds due to their versatility in drug design. Searches for "sulfonamide applications in medicine" and "pyrazole derivatives in drug discovery" have surged, reflecting the demand for innovative therapeutic agents. The N-{1-(2-hydroxyethoxy)cyclopentylmethyl} side chain in this compound introduces enhanced solubility and potential metabolic stability, addressing common challenges in pharmacokinetics. Researchers are particularly intrigued by its potential to modulate enzyme activity, as suggested by its structural similarity to known enzyme inhibitors.
The 1,3,5-trimethyl-1H-pyrazole component of this molecule is another focal point, as pyrazole derivatives are frequently investigated for their anti-inflammatory and antimicrobial properties. Online queries such as "pyrazole biological activities" and "cyclopentylmethyl compounds in pharmacology" highlight the public's curiosity about these structural motifs. The compound's hydroxyethoxy tail may further contribute to its bioavailability, a critical factor in modern drug development where "improving drug solubility" ranks among the top industry priorities.
From a synthetic chemistry perspective, the preparation of CAS No. 2320173-08-6 involves sophisticated organic synthesis techniques, including selective protection/deprotection strategies and sulfonamide bond formation. Laboratory professionals frequently search for "sulfonamide synthesis methods" and "cyclopentylmethyl group introduction," indicating the technical relevance of these processes. The compound's stereochemistry around the cyclopentylmethyl moiety presents interesting challenges for asymmetric synthesis, a hot topic in organic chemistry forums.
In material science applications, the amphiphilic nature of this compound - with its polar hydroxyethoxy segment and nonpolar trimethylpyrazole region - makes it a candidate for surface modification studies. Searches for "amphiphilic compounds for coatings" have increased by 40% year-over-year, according to recent literature. The balanced hydrophilicity/lipophilicity profile of N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suggests potential utility in specialty polymer formulations where controlled release properties are desired.
Analytical characterization of this substance typically employs advanced techniques such as HPLC-MS and NMR spectroscopy, with particular attention to the sulfonamide proton resonance and pyrazole ring signals. The scientific community's interest in "NMR analysis of complex heterocycles" has grown substantially, as evidenced by publication trends. Quality control protocols for this compound must account for potential impurities arising from incomplete cyclopentylmethylation or sulfonamide formation side reactions.
Environmental fate studies of similar sulfonamide-containing compounds have gained attention due to increasing regulatory scrutiny. While CAS 2320173-08-6 is not classified as environmentally hazardous, its degradation pathways are of academic interest, particularly regarding the persistence of the pyrazole-sulfonamide core structure. Recent search trends show rising queries about "biodegradation of nitrogen-rich heterocycles" and "green chemistry approaches to sulfonamides."
The commercial availability of N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide remains limited to specialized chemical suppliers, reflecting its status as a research-grade compound. Procurement inquiries often focus on "high-purity sulfonamide derivatives" and "custom pyrazole synthesis," indicating demand from both academic and industrial researchers. Proper storage conditions typically recommend protection from moisture due to the hydroxyethoxy group's hygroscopic nature.
Future research directions for this compound may explore its potential as a pharmacophore in targeted therapies, particularly given the increasing importance of small molecule modulators in precision medicine. The combination of its hydrogen-bond accepting sulfonamide and lipophilic cyclopentylmethyl group creates interesting possibilities for structure-activity relationship studies. Emerging search terms like "next-generation sulfonamide drugs" and "pyrazole scaffolds in oncology" suggest where scientific interest may lead for compounds of this class.
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